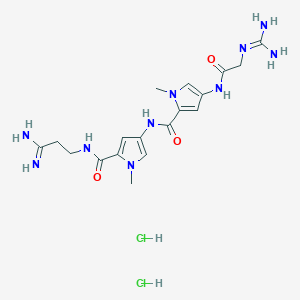
Netropsin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Netropsin dihydrochloride is a polyamide antibiotic and antiviral compound. It was first isolated from the actinobacterium Streptomyces netropsis and belongs to the class of pyrrole-amidine antibiotics . This compound is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded DNA, making it a valuable tool in molecular biology and biochemistry .
Méthodes De Préparation
The synthesis of Netropsin dihydrochloride involves several steps, starting with the preparation of the pyrrole-amidine core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Amidation: The pyrrole ring is then subjected to amidation reactions to introduce the amidine groups.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Analyse Des Réactions Chimiques
Netropsin dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The amidine groups in this compound can be hydrolyzed under acidic or basic conditions.
Complex Formation: The compound forms complexes with DNA by binding to the minor groove of AT-rich sequences.
Common reagents and conditions used in these reactions include hydrochloric acid for the formation of the dihydrochloride salt and various organic solvents for the synthesis and purification steps. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Netropsin dihydrochloride has a wide range of scientific research applications, including:
Molecular Biology: It is used as a DNA-binding agent to study the structure and function of DNA.
Biochemistry: The compound is used to investigate protein-DNA interactions and the effects of DNA-binding drugs.
Medicine: This compound has potential therapeutic applications due to its antibiotic and antiviral properties.
Industry: It is used in the development of new drugs and as a tool in various biochemical assays.
Mécanisme D'action
Netropsin dihydrochloride exerts its effects by binding to the minor groove of AT-rich sequences of double-stranded DNA . This binding disrupts the normal structure and function of the DNA, interfering with processes such as DNA replication and transcription . The molecular targets of this compound include specific sequences within the DNA, and the pathways involved are those related to DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Netropsin dihydrochloride is unique in its strong preference for binding to AT-rich sequences of double-stranded DNA . Similar compounds include:
Lexitropsin: Another minor groove binder with similar DNA-binding properties.
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA.
DAPI: A fluorescent stain that binds strongly to A-T rich regions in DNA.
Pentamidine: An antimicrobial agent that also binds to the minor groove of DNA.
These compounds share the ability to bind to DNA, but this compound is distinguished by its specific binding affinity and the nature of its interactions with DNA .
Propriétés
Numéro CAS |
1438-30-8; 18133-22-7 |
|---|---|
Formule moléculaire |
C18H28Cl2N10O3 |
Poids moléculaire |
503.39 |
Nom IUPAC |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |
Clé InChI |
SDRHUASONSRLFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)

![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)


![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)
![1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2854987.png)



![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)

![2-Methyl-6-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2854993.png)

